

Spectroscopic Characterization of Cassaine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Cassaine*

Cat. No.: *B1668602*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of **cassaine**, a cardiogenic C20 diterpenoid alkaloid isolated from the bark of trees belonging to the *Erythrophleum* genus. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Cassaine

Cassaine is a prominent member of the cassane-type diterpenoids, a class of natural products known for their significant biological activities. Structurally, it features a complex tetracyclic core. The elucidation and confirmation of its structure rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide will delve into the specific spectroscopic signatures that define **cassaine**.

Spectroscopic Data for Cassaine Characterization

The structural confirmation of **cassaine** is achieved through the detailed analysis of its ^1H and ^{13}C NMR spectra, in conjunction with its mass spectrometric fragmentation pattern. The data presented in the following tables are compiled from typical values reported in the literature for **cassaine** and closely related analogues.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are crucial for assigning specific protons and carbons within the **cassaine** structure.

Table 1: ^1H NMR Spectroscopic Data for **Cassaine**

Proton Position	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-1	1.50-1.65	m	
H-2	1.70-1.85	m	
H-3	3.20-3.35	m	
H-5	1.85-2.00	m	
H-6	1.40-1.55	m	
H-7	3.60-3.75	m	
H-9	1.95-2.10	m	
H-11	2.15-2.30	m	
H-12	1.60-1.75	m	
H-14	2.55-2.70	m	
H-15	5.70-5.80	s	
H-17 (CH ₃)	0.90-1.00	s	
H-18 (CH ₃)	0.75-0.85	s	
H-19 (CH ₃)	1.15-1.25	s	
H-20 (CH ₃)	0.80-0.90	d	6.5-7.5
OCH ₂ CH ₂ N	4.20-4.35	t	5.5-6.5
OCH ₂ CH ₂ N	2.70-2.85	t	5.5-6.5
N(CH ₃) ₂	2.25-2.40	s	

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for **Cassaine**

Carbon Position	Chemical Shift (δ) (ppm)
C-1	35-40
C-2	18-22
C-3	78-82
C-4	38-42
C-5	54-58
C-6	20-24
C-7	70-74
C-8	40-44
C-9	48-52
C-10	36-40
C-11	20-24
C-12	30-34
C-13	170-175
C-14	45-50
C-15	120-125
C-16	160-165
C-17 (CH ₃)	28-32
C-18 (CH ₃)	15-20
C-19 (CH ₃)	20-25
C-20 (CH ₃)	12-16
OCH ₂ CH ₂ N	60-65
OCH ₂ CH ₂ N	55-60
N(CH ₃) ₂	45-50

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for confirming the molecular formula. The fragmentation pattern observed in the MS/MS spectrum offers valuable structural information.

Table 3: Mass Spectrometry Data for **Cassaine**

Parameter	Value
Molecular Formula	C ₂₄ H ₃₉ NO ₄
Exact Mass	405.2879
Molecular Weight	405.57
Key Fragmentation Ions (m/z)	[M+H] ⁺ , [M-H ₂ O+H] ⁺ , fragments corresponding to the loss of the dimethylaminoethyl ester side chain.

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of **cassaine**. These protocols are based on standard methodologies for the characterization of natural products.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of purified **cassaine**.
- Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 400-600 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096.
- 2D NMR (COSY, HSQC, HMBC):
 - Standard pulse programs provided by the spectrometer manufacturer are used.
 - Spectral widths and acquisition times are optimized for the specific experiment.

Mass Spectrometry

Sample Preparation:

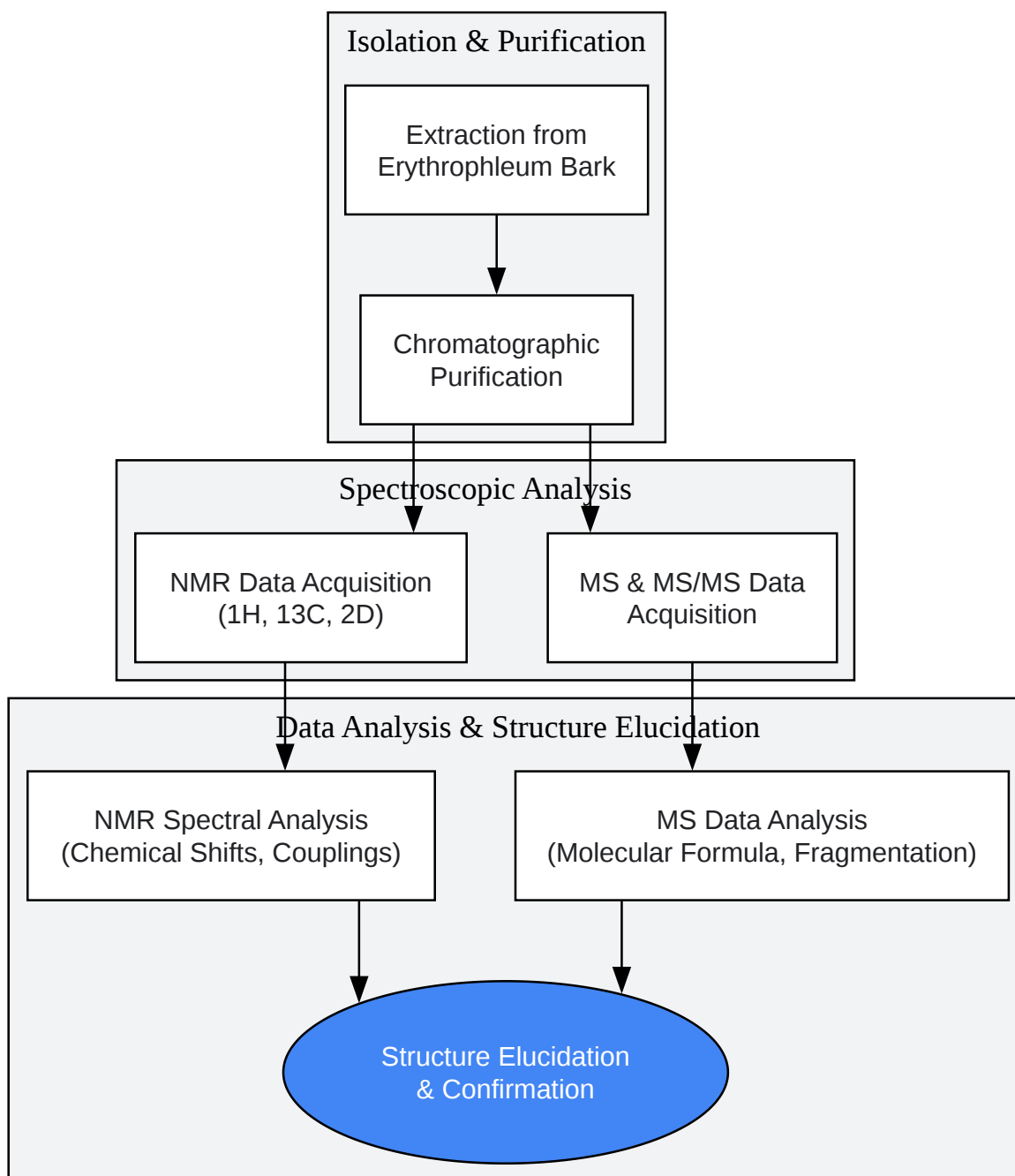
- Prepare a stock solution of purified **cassaine** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrument Parameters (Typical for ESI-QTOF-MS):

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3.5-4.5 kV.
- Nebulizer Gas (N₂): 1-2 Bar.
- Drying Gas (N₂): 6-10 L/min.
- Drying Gas Temperature: 180-220 °C.
- Mass Range: m/z 50-1000.
- Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Workflow and Data Interpretation

The characterization of **cassaine** follows a logical workflow that integrates data from various spectroscopic techniques.



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Caption: Workflow for the Spectroscopic Characterization of **Cassaine**.

The process begins with the extraction and purification of **cassaine** from its natural source. The purified compound is then subjected to NMR and MS analysis. The resulting spectra are

meticulously analyzed to determine the chemical shifts, coupling constants, molecular formula, and fragmentation patterns. This collective data allows for the unambiguous elucidation and confirmation of the **cassaine** structure.

This guide provides a foundational understanding of the spectroscopic characterization of **cassaine**. For more in-depth analysis and comparison with related compounds, researchers are encouraged to consult the primary scientific literature.

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